4-Bromo-2-hydroxy-5-methylbenzoic acid
Description
4-Bromo-2-hydroxy-5-methylbenzoic acid (C₈H₇BrO₃) is a substituted benzoic acid derivative featuring a bromine atom at position 4, a hydroxyl group at position 2, and a methyl group at position 5. This compound’s structure combines electron-withdrawing (bromo) and electron-donating (hydroxy, methyl) substituents, influencing its acidity, solubility, and reactivity.
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,10H,1H3,(H,11,12) |
InChI Key |
OOGKJQAQYKNXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-2-methoxybenzoic acid (CAS 2476-35-9)
- Structure : Bromine at position 5, methoxy at position 2.
- Key Differences : Replacing the hydroxyl group (in the target compound) with methoxy reduces acidity (pKa ~4.5 for methoxy vs. ~2.8 for hydroxyl) and enhances lipophilicity.
- Applications : Used as a precursor in Suzuki-Miyaura couplings due to its stable aryl bromide .
- Molecular Weight : 231.05 g/mol .
3-Bromo-5-hydroxy-4-methoxybenzoic acid (RN 256519-02-5)
- Structure : Bromine at position 3, hydroxyl at position 5, methoxy at position 3.
- Key Differences : Altered substituent positions lead to distinct electronic effects. The para-methoxy group increases steric hindrance, affecting crystallinity and solubility in polar solvents.
- Synthesis : Bromination of methoxy-substituted salicylic acid derivatives under controlled conditions .
2-Amino-5-bromobenzoic acid (CAS 5794-88-7)
- Structure: Amino group at position 2, bromine at position 5.
- Key Differences: The amino group enhances solubility in aqueous media (pH-dependent) and facilitates chelation with metal ions.
- Research Findings: DFT studies show tautomeric equilibria between keto and enol forms, impacting reactivity in heterocyclic synthesis .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Acidity (pKa) |
|---|---|---|---|---|---|
| 4-Bromo-2-hydroxy-5-methylbenzoic acid | C₈H₇BrO₃ | ~231.05* | 4-Br, 2-OH, 5-CH₃ | Not reported | Estimated ~2.5–3.0 |
| 5-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 231.05 | 5-Br, 2-OCH₃ | 160–162 | ~4.5 |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 220.03 | 2-NH₂, 5-Br | 210–215 (dec.) | ~3.8 |
| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C₈H₇BrO₄ | 263.04 | 3-Br, 5-OH, 4-OCH₃ | 185–187 | ~2.9 |
*Estimated based on structural similarity to 5-Bromo-2-methoxybenzoic acid .
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